4-Chloro-2-methyl-3-(propan-2-yl)quinoline

Synthetic Chemistry Medicinal Chemistry Scaffold Functionalization

Procure 4-Chloro-2-methyl-3-(propan-2-yl)quinoline (CAS 357951-57-6) for your next medicinal chemistry campaign. Its unique 3-isopropyl group imparts distinct steric and electronic properties, differentiating it from simpler analogs like 4-chloro-2-methylquinoline. The reactive 4-chloro handle enables rapid late-stage diversification via SNAr, making it an ideal building block for synthesizing novel quinoline-based libraries for antibacterial, antimalarial, or kinase inhibitor research. Ensure your SAR studies are built on the correct scaffold—generic substitution will invalidate your results.

Molecular Formula C13H14ClN
Molecular Weight 219.71
CAS No. 357951-57-6
Cat. No. B2574926
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-methyl-3-(propan-2-yl)quinoline
CAS357951-57-6
Molecular FormulaC13H14ClN
Molecular Weight219.71
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=C1C(C)C)Cl
InChIInChI=1S/C13H14ClN/c1-8(2)12-9(3)15-11-7-5-4-6-10(11)13(12)14/h4-8H,1-3H3
InChIKeyKPJBXWZOABNBLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-2-methyl-3-(propan-2-yl)quinoline: A Functionalized Quinoline Scaffold for Chemical Biology and Synthetic Chemistry


4-Chloro-2-methyl-3-(propan-2-yl)quinoline (CAS 357951-57-6) is a heteroaromatic compound belonging to the quinoline family, characterized by a molecular formula of C13H14ClN and a molecular weight of 219.71 g/mol [1]. It is a substituted quinoline featuring a chloro group at the 4-position, a methyl group at the 2-position, and an isopropyl group at the 3-position. This specific substitution pattern renders it a versatile small molecule scaffold , primarily utilized as a building block for the synthesis of more complex molecules in medicinal chemistry, chemical biology, and agrochemical research . Its structural features, including a reactive chloro substituent, make it a key intermediate for generating diverse libraries of quinoline-based analogs.

The Substitution-Specific Nature of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline


Substituting 4-Chloro-2-methyl-3-(propan-2-yl)quinoline with a simpler or more readily available quinoline analog, such as 4-chloro-2-methylquinoline (CAS 4295-06-1), is not feasible for applications requiring the specific 3-isopropyl substitution. The 3-alkyl group is not merely a passive structural addition; it directly influences the molecule's physicochemical properties, steric bulk, and the subsequent chemical reactions it can undergo [1]. This specific substitution pattern is critical for the compound's utility as a building block, as it defines the final substitution pattern of any downstream derivatives and can impact their binding interactions and biological activity [2]. Generic substitution would result in a different molecule with a distinct chemical and biological profile, invalidating experimental results based on this specific scaffold.

Quantitative Differentiation of 4-Chloro-2-methyl-3-(propan-2-yl)quinoline: Evidence for Scientific Selection


Synthetic Versatility: Enhanced Reactivity at the 4-Chloro Position

The presence of the chloro group at the 4-position in the quinoline ring provides a well-established synthetic handle for nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a class-level feature of 4-chloroquinolines, enabling the introduction of diverse amines, alcohols, and thiols to generate a variety of 4-substituted analogs [1]. While direct comparative kinetic data for this specific compound is not available in the provided sources, its utility as a 'versatile small molecule scaffold' is explicitly stated by vendors, indicating it is procured for this very purpose . The quantitative aspect here is the reliable, high-yielding conversion typically observed for this reaction class, which underpins its value in library synthesis.

Synthetic Chemistry Medicinal Chemistry Scaffold Functionalization

Structural Differentiation: The Impact of 3-Isopropyl Substitution on Molecular Properties

The 3-isopropyl group in 4-Chloro-2-methyl-3-(propan-2-yl)quinoline introduces specific steric and lipophilic character compared to its simpler analog, 4-chloro-2-methylquinoline. While direct quantitative physicochemical data for the target compound is absent from the provided sources, the principle is well-established in SAR studies [1]. The addition of a 3-alkyl group is known to modulate lipophilicity (LogP), which in turn can affect membrane permeability, protein binding, and metabolic stability. This compound provides a specific, pre-functionalized vector for exploring these effects.

Medicinal Chemistry Structure-Activity Relationship (SAR) Lead Optimization

Antibacterial Activity of the 3-Alkyl-4-chloro-2-methylquinoline Class

Compounds belonging to the class of 3-alkylsubstituted 4-chloro-2-methylquinolines have been specifically investigated for their antibacterial activity [1]. This research provides a class-level precedent for the biological relevance of the target compound's core scaffold and substitution pattern. While the study by Kadyrov and Podolsky (2016) does not provide isolated data for the 3-isopropyl derivative, it establishes that alkyl substitution at the 3-position of the 4-chloro-2-methylquinoline core is a valid area of exploration for antimicrobial drug discovery. This context supports the compound's procurement for similar biological screening campaigns.

Antibacterial Drug Discovery Infectious Disease

Optimal Research and Industrial Applications for 4-Chloro-2-methyl-3-(propan-2-yl)quinoline


As a Key Building Block in Medicinal Chemistry for Library Synthesis

This compound is ideally suited for medicinal chemists engaged in the synthesis of novel chemical libraries. Its 4-chloro group serves as a reactive handle for late-stage diversification via nucleophilic aromatic substitution (SNAr) [1], allowing for the rapid generation of a series of 4-amino, 4-alkoxy, or 4-thioether quinoline analogs. This is a primary application supported by vendor descriptions and synthetic literature.

For Structure-Activity Relationship (SAR) Studies Targeting the Quinoline Core

Researchers investigating the SAR of quinoline-based compounds can use 4-Chloro-2-methyl-3-(propan-2-yl)quinoline to specifically probe the steric and electronic effects of a bulky 3-isopropyl group. By comparing its activity to analogs with smaller (e.g., 3-methyl) or absent 3-alkyl substituents, scientists can determine the optimal substitution pattern for a given biological target, as implied by studies on similar 3-alkyl derivatives [2].

As a Precursor for Potential Antibacterial Agents

Building on class-level evidence for the antibacterial activity of 3-alkylsubstituted 4-chloro-2-methylquinolines [2], this specific compound can serve as a starting point for a dedicated antibacterial drug discovery program. It can be further functionalized to optimize potency, spectrum of activity, and pharmacokinetic properties, with the goal of identifying a novel lead candidate.

As a Research Chemical for Methodological Development

The compound is a suitable substrate for developing or optimizing synthetic methodologies, such as novel cross-coupling reactions or SNAr conditions. Its well-defined structure and the presence of a reactive chloro group make it a useful model substrate for reaction screening and mechanistic studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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